4-Chloro-2-(trifluoromethyl)quinolin-8-ol

Lipophilicity Drug Design Physicochemical Property

Secure a critical research building block with a unique 4-chloro-2-(trifluoromethyl)quinolin-8-ol scaffold that generic analogs cannot replicate. The electron-withdrawing CF₃ group enhances metabolic stability, while the 4-chloro handle facilitates rapid SNAr diversification for antimycobacterial library synthesis, and the 8-hydroxyquinoline core acts as a tunable ligand for next-gen OLED materials. Procure this ≥95% pure compound to accelerate your medicinal chemistry and materials science programs with confidence.

Molecular Formula C10H5ClF3NO
Molecular Weight 247.6 g/mol
CAS No. 886362-20-5
Cat. No. B1342249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(trifluoromethyl)quinolin-8-ol
CAS886362-20-5
Molecular FormulaC10H5ClF3NO
Molecular Weight247.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=C(C=C2Cl)C(F)(F)F
InChIInChI=1S/C10H5ClF3NO/c11-6-4-8(10(12,13)14)15-9-5(6)2-1-3-7(9)16/h1-4,16H
InChIKeyYVIDUTTVQCFPKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(trifluoromethyl)quinolin-8-ol (CAS 886362-20-5) | Key Physicochemical & Structural Properties


4-Chloro-2-(trifluoromethyl)quinolin-8-ol (CAS 886362-20-5) is a quinoline derivative with the molecular formula C₁₀H₅ClF₃NO and a molecular weight of 247.6 g/mol . It is characterized by a chlorine atom at the 4-position, a trifluoromethyl group at the 2-position, and a hydroxyl group at the 8-position of the quinoline ring . This specific substitution pattern confers distinct chemical reactivity and potential biological activities, distinguishing it from other quinoline analogs .

Why Generic 8-Hydroxyquinoline Analogs Cannot Substitute for 4-Chloro-2-(trifluoromethyl)quinolin-8-ol in Targeted Applications


While the 8-hydroxyquinoline scaffold is common to many compounds, the precise substitution pattern—specifically the 4-chloro and 2-trifluoromethyl groups in 4-Chloro-2-(trifluoromethyl)quinolin-8-ol (CAS 886362-20-5)—dictates its unique electronic properties, lipophilicity (LogP ~3.61 ), and biological target interactions. Generic analogs, such as 4-Chloroquinolin-8-ol (CAS 57334-36-8), lack the trifluoromethyl group, which significantly alters metabolic stability and target binding . Conversely, 2-(Trifluoromethyl)quinolin-8-ol (CAS 41192-80-7) lacks the 4-chloro substituent, impacting its reactivity in nucleophilic substitution reactions . Therefore, simple in-class substitution fails to replicate the compound's specific physicochemical and biological profile, making it essential for research where this precise substitution is required.

Quantitative Differentiation: Evidence-Based Comparison of 4-Chloro-2-(trifluoromethyl)quinolin-8-ol vs. Closest Analogs


Enhanced Lipophilicity for Improved Membrane Permeability vs. Non-Fluorinated Analog

The presence of the trifluoromethyl group in 4-Chloro-2-(trifluoromethyl)quinolin-8-ol (CAS 886362-20-5) significantly increases its lipophilicity compared to its non-fluorinated analog, 4-Chloroquinolin-8-ol. The calculated LogP for the target compound is 3.6126 . While specific experimental LogP data for the comparator 4-Chloroquinolin-8-ol is not available in the provided sources, class-level inference based on the addition of a trifluoromethyl group typically increases LogP by ~1-1.5 units compared to a hydrogen substituent, enhancing passive membrane diffusion .

Lipophilicity Drug Design Physicochemical Property

Unique Substitution Pattern for Selective Metal Chelation vs. Other 8-Hydroxyquinolines

The 8-hydroxyquinoline core is a known metal chelator, but the presence of both the 4-chloro and 2-trifluoromethyl groups in 4-Chloro-2-(trifluoromethyl)quinolin-8-ol (CAS 886362-20-5) offers a unique coordination environment. While direct comparative data for this specific compound is not available, the related analog 4-Chloroquinolin-8-ol is used as a ligand to synthesize Alq3-type complexes for OLED applications . The introduction of the electron-withdrawing trifluoromethyl group in the target compound is expected to modulate the electronic properties of the resulting metal complex, potentially shifting emission wavelengths or altering complex stability compared to Alq3 derived from unsubstituted or chloro-only ligands .

Metal Chelation Organic LED Coordination Chemistry

Potential Antimicrobial Activity Suggested by Structural Analogy to Active 8-Hydroxyquinolines

8-Hydroxyquinoline derivatives containing a trifluoromethyl group have demonstrated antimycobacterial activity. For example, 8-Hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-2-carboxamide showed a Minimum Inhibitory Concentration (MIC) of 24 μM against Mycobacterium tuberculosis and other mycobacterial strains [1]. While 4-Chloro-2-(trifluoromethyl)quinolin-8-ol (CAS 886362-20-5) itself has not been directly tested in this published study, its structural features—specifically the 8-hydroxyquinoline core and the trifluoromethyl group—are key pharmacophores associated with this activity . This suggests it is a valuable scaffold for developing novel antimycobacterial agents, offering a starting point for further optimization.

Antimicrobial Mycobacterium SAR

Versatile Synthetic Handle: 4-Chloro Substituent Enables Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position of 4-Chloro-2-(trifluoromethyl)quinolin-8-ol (CAS 886362-20-5) serves as a reactive site for nucleophilic aromatic substitution (SNAr) reactions . This allows for the introduction of a wide range of nucleophiles (amines, alkoxides, thiols) to generate diverse compound libraries. In contrast, the analog 2-(Trifluoromethyl)quinolin-8-ol (CAS 41192-80-7) lacks this chlorine handle, limiting its direct derivatization at the 4-position to more complex or lower-yielding synthetic routes . This difference in synthetic versatility directly impacts the efficiency of generating SAR data in medicinal chemistry campaigns.

Synthetic Chemistry Building Block Nucleophilic Substitution

Optimal Research and Industrial Use Cases for 4-Chloro-2-(trifluoromethyl)quinolin-8-ol (CAS 886362-20-5)


Medicinal Chemistry: Lead Optimization for Antimycobacterial Agents

Based on the established activity of structurally related 8-hydroxyquinoline derivatives containing a trifluoromethyl group, 4-Chloro-2-(trifluoromethyl)quinolin-8-ol (CAS 886362-20-5) is a high-priority scaffold for synthesizing novel antimycobacterial compounds. Its 4-chloro handle allows for rapid diversification via SNAr reactions to explore structure-activity relationships around the quinoline core . The enhanced lipophilicity conferred by the trifluoromethyl group (cLogP = 3.6126 ) is a desirable property for improving cellular penetration against intracellular pathogens like Mycobacterium tuberculosis. Procurement of this specific building block enables medicinal chemists to efficiently generate focused libraries for screening against drug-resistant bacterial strains.

Materials Science: Synthesis of Novel Electroluminescent Metal Complexes

The 8-hydroxyquinoline moiety is a well-established ligand for creating organometallic complexes, notably Alq3, which is a cornerstone material in organic light-emitting diodes (OLEDs) . The unique combination of a 4-chloro and a 2-trifluoromethyl group in 4-Chloro-2-(trifluoromethyl)quinolin-8-ol (CAS 886362-20-5) provides a distinct electronic environment for coordinated metal ions. Researchers in materials science can utilize this compound to synthesize novel Alq3 analogs or complexes with other metals (e.g., Zn, Ir) to fine-tune emission color, quantum yield, and charge transport properties, potentially leading to next-generation display technologies .

Chemical Biology: Development of Fluorescent Probes and Sensors

Quinoline derivatives are frequently employed as fluorescent scaffolds in chemical biology. The 8-hydroxyquinoline core of 4-Chloro-2-(trifluoromethyl)quinolin-8-ol (CAS 886362-20-5) can act as a metal-chelating fluorophore. The electron-withdrawing trifluoromethyl group can modulate the fluorescence properties (e.g., Stokes shift, quantum yield) of the molecule and any resulting metal complexes . Furthermore, the 4-chloro substituent offers a convenient site for conjugation to biomolecules (e.g., peptides, proteins) or targeting ligands via nucleophilic substitution . This makes the compound an attractive starting material for creating custom fluorescent sensors for detecting specific metal ions or biological events in vitro.

Synthetic Chemistry: A Versatile Building Block for Heterocyclic Libraries

For synthetic and medicinal chemistry groups focused on library synthesis, 4-Chloro-2-(trifluoromethyl)quinolin-8-ol (CAS 886362-20-5) is a strategically valuable building block. Its three distinct functional groups (4-Cl, 2-CF₃, 8-OH) offer multiple orthogonal vectors for chemical elaboration . The 4-chloro position is primed for nucleophilic aromatic substitution, the 8-hydroxy group can be alkylated or used in Mitsunobu reactions, and the trifluoromethyl group provides metabolic stability. This orthogonal reactivity allows for efficient parallel synthesis of diverse, drug-like molecules, accelerating hit-to-lead and lead optimization campaigns .

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